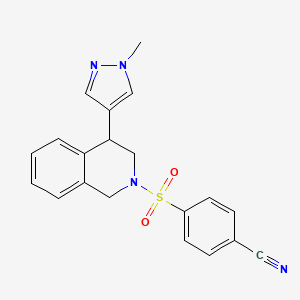![molecular formula C20H18N4O3S B2637096 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476459-02-6](/img/structure/B2637096.png)
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, also known as NPDTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Bondock et al. (2008) also focused on the compound's derivatives for their antimicrobial properties, synthesizing new heterocycles incorporating antipyrine moiety and evaluating their antimicrobial activity, which further demonstrates the compound's potential in antimicrobial applications (Bondock et al., 2008).
Role in Synthesizing Biologically Active Compounds
Wang et al. (2016) highlighted the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating many biologically active compounds, which signifies the compound's importance in synthesizing biologically significant intermediates (Wang et al., 2016).
Cytotoxic Activity in Cancer Research
Mansour et al. (2020) used a derivative of the compound in the synthesis of new cytotoxic heterocyclic compounds, indicating its relevance in developing potential cancer therapies (Mansour et al., 2020).
Structural Characterization and Synthesis
Salian et al. (2017) conducted synthesis and spectroscopic characterization of a derivative, focusing on its structural aspects and potential as a reactant or intermediate in further chemical syntheses (Salian et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-28-13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h1-5,7-10H,6,11-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGYDROMRHQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)



![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)
![3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2637026.png)
![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)




![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)